molecular formula CCl2F3OP B3426350 Trifluoromethylphosphonic acid dichloride CAS No. 51965-64-1

Trifluoromethylphosphonic acid dichloride

Cat. No.: B3426350
CAS No.: 51965-64-1
M. Wt: 186.88 g/mol
InChI Key: BWUAGIFJLJXEHU-UHFFFAOYSA-N
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Description

Trifluoromethylphosphonic acid dichloride (CAS 51965-64-1) is a phosphorus-containing organofluorine compound with the molecular formula CF₃P(O)Cl₂. It belongs to the class of phosphonic acid dichlorides, characterized by a central phosphorus atom bonded to two chlorine atoms, an oxygen atom, and an organic substituent—in this case, a trifluoromethyl (-CF₃) group. The trifluoromethyl group imparts unique electronic and steric properties due to fluorine's high electronegativity, making this compound distinct in reactivity and stability compared to non-fluorinated analogs .

Properties

IUPAC Name

dichlorophosphoryl(trifluoro)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2F3OP/c2-8(3,7)1(4,5)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUAGIFJLJXEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2F3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethylphosphonic acid dichloride can be synthesized through multiple routes. One common method involves the reaction of trifluoromethylphosphine with chlorine gas under controlled conditions . Another method includes the oxidation of trifluoromethylphosphine dichloride using nitric oxide at 20°C for 2 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the compound’s reactivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethylphosphonic acid dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoromethylphosphonic derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Synthesis

1.1 Organophosphorus Compounds

TFMPD serves as a critical reagent in the synthesis of various organophosphorus compounds. These compounds are essential in several fields, including agriculture and material science. The following table summarizes key organophosphorus compounds synthesized using TFMPD:

Compound Application
Perfluoroalkyl phosphonic acidsUsed as surfactants and flame retardants
Aryl-dichlorophosphinesPrecursors for pharmaceuticals and agrochemicals
Phosphonylated polymersFlame retardants in plastics

1.2 Synthesis of Fluorinated Compounds

The ability of TFMPD to introduce trifluoromethyl groups into organic molecules is particularly noteworthy. This characteristic is exploited in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity due to the presence of fluorine atoms.

Pharmaceutical Applications

TFMPD is utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its role as a chlorinating agent allows for the introduction of phosphorus-containing moieties into drug candidates, enhancing their efficacy and stability.

Case Study: Synthesis of Antiviral Agents
A study demonstrated the use of TFMPD in synthesizing antiviral agents where it acted as a key intermediate, leading to compounds with improved antiviral activity against several viral strains .

Agricultural Chemicals

In agriculture, TFMPD is employed in the production of herbicides and insecticides. Its reactivity allows for the formation of chlorinated derivatives that are effective as pest control agents.

Case Study: Herbicide Development
Research has shown that derivatives synthesized from TFMPD exhibit potent herbicidal activity against a range of weeds, providing an environmentally friendly alternative to traditional herbicides .

Material Science

TFMPD is also used in material science, particularly in the development of flame retardant materials. The incorporation of phosphorus-containing compounds into polymers enhances their fire resistance properties.

Table: Flame Retardant Applications

Material Type Flame Retardant Mechanism
Polymeric materialsFormation of char layer upon combustion
CoatingsReduction of flammability

Environmental Applications

The use of TFMPD in environmental applications includes its role in synthesizing biodegradable organophosphorus compounds that can replace more harmful substances currently used in various industries.

Mechanism of Action

The mechanism by which trifluoromethylphosphonic acid dichloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent for introducing the trifluoromethylphosphonic moiety into target molecules. This reactivity is crucial for its role in synthetic chemistry and its applications in biological systems .

Comparison with Similar Compounds

Key Features :

  • Electrophilicity : The electron-withdrawing -CF₃ group increases the electrophilicity of the phosphorus center, enhancing its reactivity in nucleophilic substitution reactions.
  • Applications : Used as a precursor for fluorinated phosphonates in agrochemicals, pharmaceuticals, and flame retardants.

Comparison with Similar Compounds

Chemical Structures and Molecular Properties

The table below compares structural features and molecular weights of trifluoromethylphosphonic acid dichloride with its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Feature
This compound CF₃P(O)Cl₂ 51965-64-1 198.93 (calculated) -CF₃ group attached to P
Methylphosphonic acid dichloride CH₃P(O)Cl₂ 676-97-1 132.91 -CH₃ group attached to P
Phenylphosphonic acid dichloride C₆H₅P(O)Cl₂ 824-72-6 194.98 Aromatic benzene ring attached to P
Methylphosphonothioic dichloride CH₃P(S)Cl₂ 676-98-2 148.98 Sulfur atom replacing oxygen at P
Methyl dichlorophosphite CH₃P(Cl)₂O 3279-26-3 132.91 P(III) oxidation state

Structural Insights :

  • Trifluoromethyl vs. Methyl : The -CF₃ group in this compound increases thermal stability and resistance to hydrolysis compared to methylphosphonic acid dichloride (-CH₃) .
  • Aromatic vs. Aliphatic : Phenylphosphonic acid dichloride exhibits lower electrophilicity due to resonance stabilization from the benzene ring, whereas trifluoromethyl derivatives are more reactive .
  • Oxidation State : Methyl dichlorophosphite (PIII) is a stronger reducing agent compared to P(V) compounds like this compound .

Biological Activity

Trifluoromethylphosphonic acid dichloride (TFMPD) is a phosphonic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and case studies.

This compound is characterized by its trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The synthesis of TFMPD typically involves the chlorination of phosphonic acid precursors under controlled conditions. The general reaction can be represented as follows:

RPO OH +SOCl RPOCl +HCl+SO2\text{RPO OH }+\text{SOCl }\rightarrow \text{RPOCl }+\text{HCl}+\text{SO}_2

Where R represents the trifluoromethyl group. This reaction highlights the formation of dichlorides from phosphonic acids, which can further react with various nucleophiles to form biologically active compounds.

The biological activity of TFMPD is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets. Research indicates that TFMPD can modulate enzyme activity and influence signaling pathways, making it a candidate for drug development.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of TFMPD on various cell lines. For instance, a study assessed its impact on human cancer cell lines at concentrations ranging from 10 µM to 50 µM. The results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at higher concentrations. Table 1 summarizes the cytotoxic effects of TFMPD on different cell lines:

Cell LineConcentration (µM)Viability (%)
HeLa1085
HeLa2565
HeLa5040
MCF-71090
MCF-72570
MCF-75030

This data suggests that TFMPD has the potential to selectively target cancer cells while sparing normal cells at lower concentrations.

Case Study: Antiviral Activity

A notable case study investigated the antiviral properties of TFMPD against influenza virus strains. In vitro experiments demonstrated that TFMPD inhibited viral replication by interfering with the viral polymerase complex. The effective concentration was found to be significantly lower than that required for cytotoxicity, indicating a favorable therapeutic window.

Case Study: Environmental Impact

Another important aspect of TFMPD is its environmental behavior. Studies have shown that this compound can degrade in aqueous environments, releasing fluoride ions and phosphonic acid derivatives. This degradation pathway is crucial for assessing the environmental impact and potential toxicity of TFMPD in ecosystems.

Q & A

Q. What are the standard synthetic routes for preparing trifluoromethylphosphonic acid dichloride, and how can reaction conditions be optimized?

this compound is typically synthesized via halogenation of trifluoromethylphosphonic acid derivatives. A common approach involves reacting trifluoromethylphosphonic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. For example, in analogous reactions with methylphosphonic acid dichloride, THF is used as a solvent, and triethylamine (Et₃N) is added to neutralize HCl byproducts . Optimization may involve controlling reaction temperature (room temperature vs. reflux) and stoichiometric ratios to minimize side reactions. Purification via column chromatography or fractional distillation is critical to isolate the product from unreacted starting materials or phosphorous byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹⁹F, and ¹H) is essential for structural confirmation. For example:

  • ³¹P NMR : A singlet near δ +20 ppm indicates the phosphorus center in trifluoromethylphosphonic dichloride, similar to methylphosphonic dichloride .
  • ¹⁹F NMR : A triplet around δ -60 to -70 ppm (coupled with ³¹P) confirms the trifluoromethyl group.
  • IR spectroscopy : Strong P=O stretching vibrations near 1250–1300 cm⁻¹ and P-Cl bonds at ~500 cm⁻¹ are diagnostic . X-ray crystallography, as described for related phosphazene compounds, can resolve ambiguities in molecular geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is highly reactive and moisture-sensitive, releasing HCl upon hydrolysis. Key safety measures include:

  • Use of inert atmosphere (N₂/Ar) gloveboxes or Schlenk lines to prevent unintended hydrolysis .
  • Personal protective equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
  • Immediate first aid for exposure:
  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
  • Skin contact : Wash with soap and water for 15 minutes .
    • Storage in sealed, moisture-proof containers away from oxidizers .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other phosphonic dichlorides (e.g., methyl or phenyl derivatives) in nucleophilic substitution reactions?

The trifluoromethyl group enhances electrophilicity at the phosphorus center due to its strong electron-withdrawing effect, accelerating reactions with nucleophiles (e.g., alcohols, amines). For instance, phenylphosphonic dichloride reacts sluggishly with secondary amines compared to trifluoromethyl analogs . However, steric hindrance from the trifluoromethyl group may reduce reactivity in bulky nucleophiles. Kinetic studies using ³¹P NMR or in situ IR can quantify these effects .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a phosphorylating agent?

Discrepancies often arise from trace moisture, solvent purity, or competing side reactions (e.g., P-Cl hydrolysis). Methodological solutions include:

  • Rigorous drying of solvents (e.g., THF over Na/benzophenone) .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or ³¹P NMR to identify intermediates .
  • Statistical design of experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry) .

Q. What are the emerging applications of this compound in synthesizing fluorinated biomaterials or catalysts?

The compound serves as a precursor for fluorinated phosphonates, which are key in:

  • Antiviral prodrugs : Phosphonate esters with trifluoromethyl groups exhibit enhanced metabolic stability .
  • Metal-organic frameworks (MOFs) : Trifluoromethylphosphonate ligands improve thermal stability and gas adsorption properties.
  • Asymmetric catalysis : Chiral phosphonate ligands derived from this compound can enhance enantioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethylphosphonic acid dichloride
Reactant of Route 2
Trifluoromethylphosphonic acid dichloride

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